



Analysis of Organophosphates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

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Compound of Interest		
Compound Name:	Dibutyl 3-hydroxybutyl phosphate	
Cat. No.:	B150512	Get Quote

Application Note and Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sensitive and selective quantification of organophosphate (OP) residues in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for ensuring food safety, environmental monitoring, and understanding the toxicological impact of these compounds.

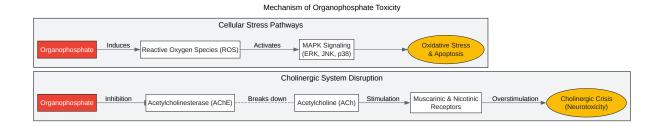
Introduction

Organophosphates are a class of widely used pesticides that can pose significant health risks to humans and animals due to their neurotoxic effects.[1] The primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to an accumulation of the neurotransmitter acetylcholine.[1][2] This can result in a range of adverse effects, from mild symptoms like nausea and dizziness to severe outcomes including respiratory failure and death.[1] Furthermore, exposure to organophosphates has been linked to the dysregulation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which can contribute to oxidative stress and apoptosis.[3] Consequently, robust and sensitive analytical methods are essential for monitoring OP residues in various environmental and biological samples. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and applicability to a wide range of analyte polarities.[4][5]



Signaling Pathway: Organophosphate Toxicity

The primary toxic mechanism of organophosphates is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) and subsequent overstimulation of muscarinic and nicotinic receptors.[1][2] This disruption of the cholinergic system is a key area of study in toxicology and drug development aimed at creating effective antidotes and understanding long-term neurological effects. Additionally, organophosphates can induce oxidative stress and apoptosis through the activation of MAPK signaling pathways, including ERK, JNK, and p38-MAPK.[3]



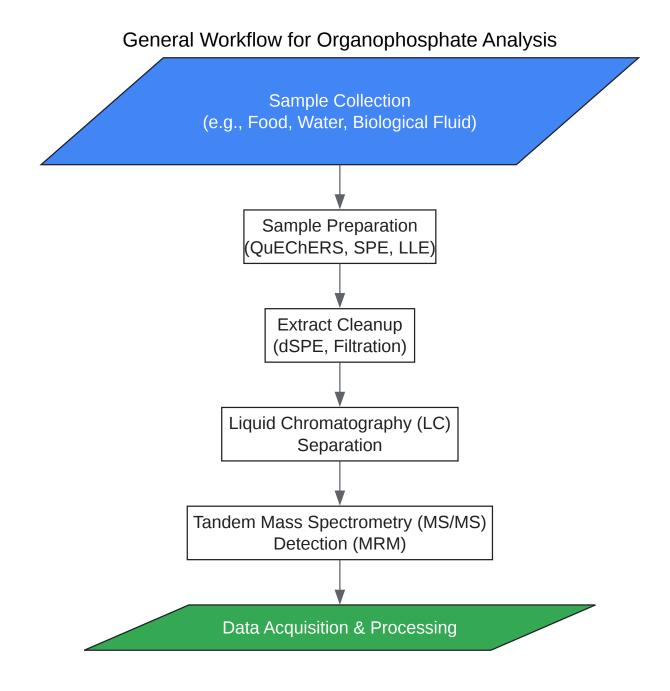
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Mechanism of Organophosphate Toxicity

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the analysis of organophosphates involves sample preparation to extract the analytes and remove matrix interferences, followed by chromatographic separation and detection by tandem mass spectrometry.





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General LC-MS/MS Workflow

Detailed Experimental Protocols

Protocol 1: Analysis of Organophosphates in Animal-Derived Foods using Modified QuEChERS and LC-



MS/MS

This protocol is adapted from a method for detecting 27 organophosphate insecticides in beef, pork, chicken, milk, and eggs.[6]

- 1. Sample Preparation (Modified QuEChERS)
- Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
- For recovery assessment, fortify the sample with a standard solution at this stage.
- Add 20 mL of a 1:1 (v/v) mixture of acetonitrile and acetone.
- Add MgSO4 and NaCl for partitioning.
- Vortex thoroughly for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Transfer the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (dSPE) tube containing MgSO4, primary secondary amine (PSA), and C18 sorbents.
- Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.
- 2. Liquid Chromatography Conditions
- LC System: UFLC system
- Column: C18 column (e.g., 100 x 2.1 mm, 1.7 μm)
- Mobile Phase A: Water with 10 mM ammonium formate
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 2 μL



- Column Temperature: 40 °C
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-15 min, 5-95% B; 15-18 min, 95% B; 18.1-22 min, 5% B.
- 3. Mass Spectrometry Conditions
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray ionization (ESI) in positive mode
- Interface Voltage: 4.0 kV
- Desolvation Line Temperature: 250 °C
- Heat Block Temperature: 400 °C
- Nebulizing Gas Flow: As per instrument recommendation
- Drying Gas Flow: As per instrument recommendation
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for each organophosphate need to be optimized.

Protocol 2: Analysis of Organophosphate Metabolites in Urine using Liquid-Liquid Extraction (LLE) and UFLC-MS/MS

This protocol is designed for the rapid and sensitive detection of dialkyl phosphate (DAP) metabolites in urine.[7]

- 1. Sample Preparation (Liquid-Liquid Extraction)
- Take 200 μL of urine sample in a microcentrifuge tube.
- Add internal standards.



- Perform liquid-liquid extraction using ethyl acetate.
- Vortex and centrifuge to separate the layers.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., mobile phase A) for LC-MS/MS analysis.
- 2. Liquid Chromatography Conditions
- LC System: UFLC system
- Column: C18 column
- Mobile Phase A: Water with 10 mM ammonium formate
- Mobile Phase B: Acetonitrile
- Flow Rate: 500 μL/min
- Injection Volume: 20 μL
- Column Temperature: 40 °C
- Gradient: 0.0–0.1 min at 90% B, 2.0–4.0 min at 100% B, 5–6 min at 90% B and 6–8 min at 5% A.[7]
- 3. Mass Spectrometry Conditions
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: ESI in negative mode for DAP metabolites
- · Acquisition Mode: MRM

Quantitative Data Summary



The following tables summarize the quantitative performance data from various studies on the LC-MS/MS analysis of organophosphates and their metabolites in different matrices.

Table 1: Performance Data for Organophosphates in Food and Environmental Matrices

Analyte	Matrix	Method	LOD (ng/mL or µg/kg)	LOQ (ng/mL or µg/kg)	Recovery (%)	Referenc e
Chlorpyrifo s	Air (XAD-2)	LC-MS/MS	0.15 ng/sample	-	78-113	[4]
Azinphos methyl	Air (PUF)	LC-MS/MS	1.1 ng/sample	-	71-108	[4]
27 OPs	Animal- derived foods	QuEChER S-LC- MS/MS	-	0.5-5	71.9-110.5	[6]
15 OPs	Coconut Water	SPE-LC- MS/MS	0.1-1.5	0.5-2.0	86.8-107.6	[8]
Various OPs	Drinking Water	Lyophilizati on-LC- MS/MS	4.9-51 ng/L	16.5-171 ng/L	96-103	[9]
510 Pesticides	Tomato, Wheat, Olive Oil	QuEChER S- LC/MS/MS	-	10 (validated)	82-92 (at 10 μg/kg)	[5]

Table 2: Performance Data for Organophosphate Metabolites (DAPs) in Biological Matrices



Analyte	Matrix	Method	LOD (ng/mL)	LOQ (ng/mL)	Recovery (%)	Referenc e
6 DAPs	Urine	LLE-UFLC- MS/MS	0.0201- 0.0697	0.0609- 0.2112	93-112	[7]
6 DAPs	Hair	Alkaline Extraction- LC-MS/MS	0.2-0.8 pg/mg	-	72-152	[10][11]

Conclusion

The protocols and data presented herein demonstrate the robustness and sensitivity of LC-MS/MS for the analysis of organophosphate pesticides and their metabolites across a variety of complex matrices. The provided methods, including sample preparation techniques like QuEChERS, SPE, and LLE, coupled with optimized chromatographic and mass spectrometric conditions, offer reliable and reproducible results for researchers, scientists, and drug development professionals. The ability to achieve low limits of detection and quantification ensures that regulatory limits can be met and that human and environmental exposure can be accurately assessed.

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